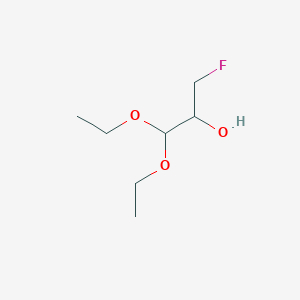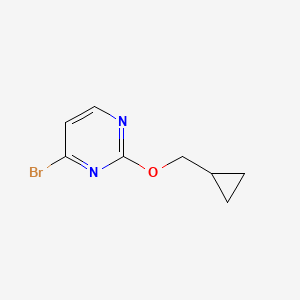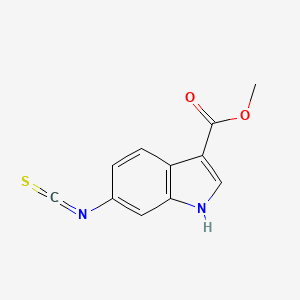
1,1-Diethoxy-3-fluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-3-fluoropropan-2-ol is an organic compound with the molecular formula C7H15FO3 and a molecular weight of 166.19 g/mol It is a fluorinated alcohol that contains both ethoxy and fluorine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-fluoropropan-2-ol typically involves the reaction of fluorinated intermediates with ethoxy groups. One common method is the reaction of 3-fluoropropan-2-ol with diethyl carbonate under basic conditions to introduce the ethoxy groups. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxy-3-fluoropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), ammonia (NH3), thiourea (NH2CSNH2)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
1,1-Diethoxy-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development. Its fluorinated nature may enhance the pharmacokinetic properties of derived compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-3-fluoropropan-2-ol involves its interaction with molecular targets and pathways. The compound’s fluorine atom can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethoxy-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
1,1-Diethoxy-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
1,1-Diethoxy-3-iodopropan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1,1-Diethoxy-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules. These properties make it a valuable compound for various scientific and industrial applications .
Propiedades
| 128572-78-1 | |
Fórmula molecular |
C7H15FO3 |
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
1,1-diethoxy-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H15FO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
OLPXGGJSTXGTRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(CF)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)



![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
